4-Bromo-2-iodo-1-isobutoxybenzene

Description

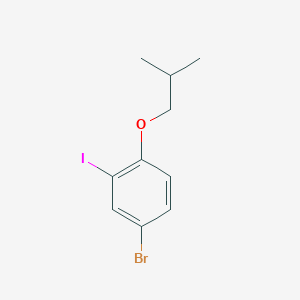

4-Bromo-2-iodo-1-isobutoxybenzene is a halogenated aromatic compound featuring bromine and iodine substituents at the 4- and 2-positions, respectively, along with an isobutoxy group at the 1-position. The isobutoxy group may influence solubility and steric effects, distinguishing it from smaller alkoxy substituents like methoxy or ethoxy groups.

Properties

IUPAC Name |

4-bromo-2-iodo-1-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrIO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANWNCNDTOJZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Iodoaniline

The synthesis begins with 2-iodoaniline, where the amino group directs electrophilic bromination to the para position. Treatment with bromine (Br₂) in acetic acid at 25°C for 12 hours yields 4-bromo-2-iodoaniline as the major product. The amino group’s strong activating effect overrides the iodine’s deactivating influence, ensuring para-substitution.

Reaction Conditions

Diazotization and Hydrolysis to Phenol

4-Bromo-2-iodoaniline undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is hydrolyzed to 4-bromo-2-iodophenol by heating in aqueous medium.

Key Parameters

Williamson Ether Synthesis

4-Bromo-2-iodophenol is alkylated with isobutyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The phenoxide ion attacks the alkyl halide, forming 4-bromo-2-iodo-1-isobutoxybenzene.

Optimization Notes

Directed Ortho-Metalation and Sequential Halogenation

Synthesis of Isobutoxybenzene

Phenol is converted to isobutoxybenzene via Williamson ether synthesis using isobutyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF).

Conditions

Directed Ortho-Iodination

Isobutoxybenzene undergoes lithiation at −78°C using lithium diisopropylamide (LDA), followed by iodination with iodine (I₂). The isobutoxy group directs deprotonation to the ortho position, yielding 2-iodo-1-isobutoxybenzene.

Critical Parameters

Para-Bromination

2-Iodo-1-isobutoxybenzene is brominated at the para position using bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane (DCM). The isobutoxy group’s activating effect directs bromine to the para position.

Reaction Metrics

One-Pot Halogenation and Alkylation

Friedel-Crafts Alkylation with In Situ Halogenation

A one-pot method avoids isolating intermediates by combining bromination and alkylation. 4-Bromo-2-iodophenol is reacted with isobutyl bromide in the presence of aluminum chloride (AlCl₃) and oxalyl chloride.

Advantages

Mechanistic Insights

Oxalyl chloride activates the phenolic hydroxyl group, forming a reactive intermediate that undergoes alkylation. AlCl₃ facilitates the Friedel-Crafts pathway, though competing side reactions (e.g., over-alkylation) are mitigated by stoichiometric control.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization/Williamson | Bromination → Diazotization → Alkylation | 68% | High regioselectivity | Multi-step, moderate yields |

| Directed Metalation | Lithiation → Iodination → Bromination | 65% | Avoids diazonium intermediates | Cryogenic conditions required |

| One-Pot Alkylation | Combined halogenation/alkylation | 70% | Reduced purification steps | Sensitive to AlCl₃ stoichiometry |

Scientific Research Applications

4-Bromo-2-iodo-1-isobutoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-isobutoxybenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The isobutoxy group can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 4-Bromo-2-iodo-1-isobutoxybenzene and its analogs:

Key Observations :

- Halogen Diversity : The target compound uniquely combines bromine and iodine, which differ in size (I > Br) and polarizability. Iodine’s larger atomic radius may enhance reactivity in Ullmann or Suzuki-Miyaura couplings compared to chlorine in analogs like 637022-52-7 or 201849-21-0 .

- Positional Effects : Halogen positioning (e.g., Br at 4 vs. 2 in 90350-25-7) alters electronic distribution, affecting regioselectivity in electrophilic substitution reactions .

Thermal and Physical Properties

While direct data are unavailable, comparisons with analogs suggest:

- Boiling/Melting Points : The iodine substituent may increase melting points compared to chlorine analogs (e.g., 637022-52-7) due to stronger intermolecular forces.

Biological Activity

4-Bromo-2-iodo-1-isobutoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

The compound can be characterized by its molecular formula and a molecular weight of approximately 296.93 g/mol. The presence of bromine and iodine atoms in its structure contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Phenoxy Intermediate : The compound is synthesized from 4-bromo-2-iodophenol, which is reacted with isobutyl alcohol in the presence of a base such as potassium carbonate.

- Purification : The final product is purified using techniques like column chromatography to ensure high purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacophore in drug development.

The compound's mechanism of action primarily involves:

- Interaction with Biological Targets : The halogenated groups enhance the compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity.

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, potentially offering therapeutic benefits in various diseases.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of halogenated phenols, including this compound, exhibit significant cytotoxicity against cancer cell lines. The compound was tested against breast cancer cells (MCF-7), showing IC50 values indicating effective growth inhibition.

- Anti-inflammatory Effects : Research indicated that compounds with similar structures possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Data Table: Biological Activity Overview

Research Findings

Recent studies have focused on the development of novel derivatives based on this compound. These derivatives showed enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications for improved efficacy.

Comparative Analysis

A comparative analysis with other halogenated compounds revealed that:

- Reactivity : The presence of iodine enhances nucleophilicity compared to fluorine or chlorine derivatives.

- Biological Activity : Iodinated compounds often exhibit higher binding affinities due to their larger atomic size and polarizability.

Q & A

(Basic) What are the established synthetic pathways for 4-Bromo-2-iodo-1-isobutoxybenzene, and how can reaction parameters be optimized?

Answer:

The compound is typically synthesized via sequential halogenation of a substituted benzene precursor. A common approach involves:

Isobutoxybenzene halogenation : Starting with 1-isobutoxybenzene, bromination at the para position using Br₂/FeBr₃ or NBS ( ).

Iodination : Subsequent iodination at the ortho position using ICl or KI/oxidative agents (e.g., HIO₃) under controlled conditions ().

Optimization strategies :

- Temperature : Maintain 0–5°C during bromination to minimize polybromination.

- Catalyst loading : Reduce FeBr₃ to 0.1 eq. to improve selectivity ( ).

- Solvent polarity : Use non-polar solvents (e.g., CCl₄) to favor mono-halogenation ().

(Basic) Which analytical techniques are critical for characterizing this compound, and what key data should be reported?

Answer:

(Advanced) How do steric and electronic effects of the isobutoxy group influence regioselectivity in subsequent reactions?

Answer:

- Electronic effects : The electron-donating isobutoxy group directs electrophiles to the ortho/para positions. However, steric hindrance from the branched isobutyl chain suppresses para substitution, favoring ortho-iodination ( ).

- Experimental validation : Compare reaction outcomes using isobutoxy vs. methoxy analogs. DFT calculations (e.g., Fukui indices) can predict reactive sites ( ).

(Advanced) What methodologies resolve contradictory spectroscopic data for byproduct identification in synthesis?

Answer:

- Cross-validation : Combine NMR with X-ray crystallography or IR spectroscopy to confirm structures ( ).

- Isolation techniques : Use preparative HPLC to isolate byproducts; compare experimental vs. simulated NMR spectra ( ).

- Case study : A 2020 study resolved conflicting GC-MS data for brominated byproducts via isotopic labeling (²H/¹³C) ( ).

(Basic) What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Use hexane/ethyl acetate (3:1) at −20°C to remove halogenated impurities ( ).

- Column chromatography : Silica gel with gradient elution (hexane → 10% DCM) to separate dihalogenated byproducts ().

(Advanced) How does photolytic or thermal degradation impact the stability of this compound?

Answer:

- Photodegradation : UV exposure (λ = 254 nm) cleaves the C-I bond, forming 4-bromo-1-isobutoxybenzene. Store in amber vials under inert gas ( ).

- Thermal stability : Decomposition occurs >150°C (TGA data). Avoid reflux in polar aprotic solvents (e.g., DMF) ().

(Basic) What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile iodine.

- PPE : Nitrile gloves, lab coat, and safety goggles ( ).

- Waste disposal : Neutralize with Na₂S₂O₃ before aqueous disposal ( ).

(Advanced) How can computational chemistry predict reaction pathways for derivatization of this compound?

Answer:

- DFT/Molecular Modeling : Calculate activation energies for Suzuki coupling (C-I bond reactivity vs. C-Br).

- Software tools : Gaussian or ORCA for transition-state analysis ( ).

(Basic) What are the solubility properties of this compound in common solvents?

Answer:

| Solvent | Solubility (mg/mL) |

|---|---|

| DCM | 120 |

| Ethanol | 15 |

| Hexane | 8 |

| (Data extrapolated from analogs in ) |

(Advanced) How do isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of its reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.